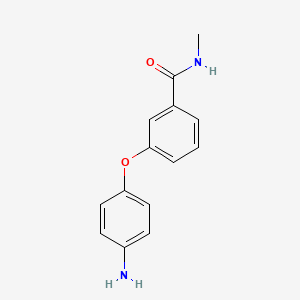

3-(4-Aminophenoxy)-N-methylbenzamide

Übersicht

Beschreibung

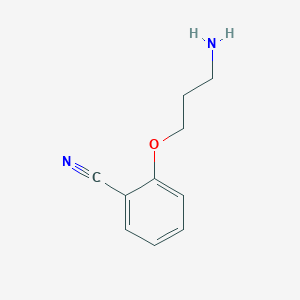

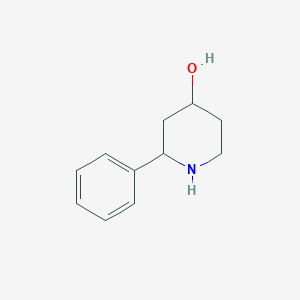

The compound “3-(4-Aminophenoxy)-N-methylbenzamide” is an amide derivative with an aminophenoxy substituent. The presence of the amide group (-CONH2) and the aminophenoxy group (-OC6H4NH2) suggests that this compound may have interesting chemical properties and could potentially be used in the synthesis of polymers or other complex organic molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide functional group, which is a key structural feature in many biologically active compounds and synthetic polymers . The aminophenoxy group could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

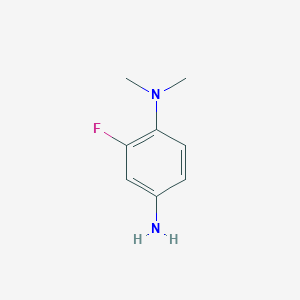

- Application Summary : APDMA is used in the development of transparent films in the visible region. These films are derived from APDMA and aromatic dianhydride via a two-step polycondensation .

- Methods of Application : The monomer was synthesized from 4-amino-3,5-xylenol and 1-chloro-4-nitrobenzene by nucleophilic aromatic substitution reaction (SNAr). Then, nitro groups were reduced to amino .

- Results or Outcomes : The resulting Polyimides (PIs) show good thermal properties, optical transparency, and low refractive indices .

- Application Summary : DAPOPPO monomer is incorporated into the PI molecular chain to synthesize co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .

- Methods of Application : The fibers are synthesized by incorporating the DAPOPPO monomer into the PI molecular chain followed by dry-jet wet spinning .

- Results or Outcomes : The fibers exhibit excellent atomic oxygen (AO) resistance, which makes them suitable for application in low Earth orbit as flexible construction components .

Synthesis and Characterization of Colorless Polyimides Derived from 4-(4-Aminophenoxy)-2,6-dimethylaniline (APDMA)

Synthesis and AO Resistant Properties of Novel Polyimide Fibers Containing Phenylphosphine Oxide Groups in Main Chain

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-aminophenoxy)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-14(17)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAAMQDJUGLXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635177 | |

| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenoxy)-N-methylbenzamide | |

CAS RN |

284462-56-2 | |

| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)